![molecular formula C17H16N4O2S B2487086 N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide CAS No. 899988-97-7](/img/structure/B2487086.png)

N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

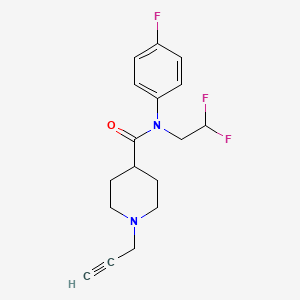

N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide is a compound that incorporates several functional groups and rings, such as pyridinyl, oxadiazole, and acetamide groups. These functionalities suggest potential biological activity, making the compound of interest in medicinal chemistry and pharmaceutical research.

Synthesis Analysis

The synthesis of related compounds involves linear or multistep synthetic routes, starting from simple precursors to achieve the desired complex structures. For example, Vinayak et al. (2014) outlined the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives of oxadiazole, demonstrating the use of LCMS, IR, 1H, and 13C spectroscopies for characterization (Vinayak et al., 2014).

Molecular Structure Analysis

Structural analysis of compounds involving 1,3,4-oxadiazole and pyridinyl groups typically includes NMR, IR spectroscopy, and sometimes X-ray crystallography to confirm the molecular structure. Karpina et al. (2019) provide an example of how a series of acetamides were synthesized and their structures confirmed via 1H NMR spectroscopy (Karpina et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Compounds similar to N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide have been synthesized to study their chemical properties and potential as kinase inhibitors. For instance, thiazolyl N-benzyl-substituted acetamide derivatives were synthesized to investigate their Src kinase inhibitory activities and anticancer potentials. The synthesis aimed at understanding the role of the pyridine ring and N-benzyl substitution, leading to the discovery of compounds with significant inhibitory effects on cell proliferation in various cancer cell lines, including human colon carcinoma and leukemia cells (Asal Fallah-Tafti et al., 2011).

Biological Activity and Potential Therapeutic Applications

Several studies have focused on the biological activity of compounds with similar structures, exploring their potential therapeutic applications. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized for their antioxidant activity. The study revealed significant antioxidant activity, suggesting potential therapeutic applications in managing oxidative stress-related diseases (K. Chkirate et al., 2019).

Antimicrobial and Anticancer Activities

Compounds related to N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide have been evaluated for their antimicrobial and anticancer activities. New 2-amino-1,3,4-oxadiazole derivatives were synthesized and evaluated for anti-Salmonella typhi activity, showing significant activity and highlighting the potential of these compounds in developing new antimicrobial agents (Eid E. Salama, 2020).

Propiedades

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-12-2-4-13(5-3-12)10-19-15(22)11-24-17-21-20-16(23-17)14-6-8-18-9-7-14/h2-9H,10-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWMKHVBVKCTTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2487004.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2487005.png)

![2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B2487008.png)

![1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea](/img/structure/B2487010.png)

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2487014.png)

![N-benzyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487017.png)

![(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2487021.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2487024.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2487026.png)